![molecular formula C22H28N4O2S2 B11139506 2-(dipropylamino)-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11139506.png)
2-(dipropylamino)-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(dipropylamino)-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound. It belongs to the class of pyrido[1,2-a]pyrimidines, which are known for their diverse biological activities. This compound is characterized by the presence of a thiazolidinone moiety, which is often associated with various pharmacological properties.
Preparation Methods
The synthesis of 2-(dipropylamino)-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions. One common method includes the condensation of 6-amino-2-thiouracil with appropriate aldehydes and ketones, followed by cyclization reactions . Industrial production methods often utilize high-yielding cyclocondensation reactions, which are efficient and scalable .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with various electrophiles.
Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thiazolidinones, including compounds similar to the one in focus, exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that thiazolidinone derivatives possess antibacterial properties that surpass those of traditional antibiotics like ampicillin against both Gram-positive and Gram-negative bacteria . The specific compound may also demonstrate similar efficacy.
Anticonvulsant Activity
Compounds containing thiazolidine structures have been investigated for their anticonvulsant properties . In a study involving various synthesized thiazolidinone derivatives, certain compounds were found to exhibit promising anticonvulsant activity comparable to standard medications like diazepam . This suggests that the compound may also hold potential in treating seizure disorders.
Anticancer Potential
The anticancer properties of thiazolidinones are well-documented. Research has demonstrated that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as inducing apoptosis and disrupting cell cycle progression. The specific compound's structural features may enhance its interaction with molecular targets involved in cancer cell proliferation .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazolidine ring and subsequent modifications to introduce the dipropylamino group. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Pharmacological Evaluations
Pharmacological evaluations often involve in vitro assays to assess the biological activity of synthesized compounds. For example, studies have reported on the efficacy of related thiazolidinone derivatives against specific cancer cell lines, highlighting their potential as novel anticancer agents .
Comparative Data Table
Mechanism of Action
The mechanism of action of 2-(dipropylamino)-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with various molecular targets. It acts as a kinase inhibitor, blocking the activity of enzymes involved in cell proliferation and survival . This leads to cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar compounds include other pyrido[1,2-a]pyrimidines and thiazolidinones. Compared to these, 2-(dipropylamino)-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one exhibits unique structural features that enhance its biological activity . For example, the presence of the thiazolidinone moiety contributes to its potent antiproliferative effects .
Biological Activity
2-(Dipropylamino)-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with significant potential for various biological activities. Its unique structural features, including a pyrido[1,2-a]pyrimidin-4-one core and a thiazolidinone moiety, suggest interactions with specific molecular targets within biological systems. This article explores its biological activity, including anticancer, antibacterial, and anti-inflammatory properties.
Chemical Structure and Properties
The compound's molecular formula is C25H31N5O4S2, with a molecular weight of approximately 529.7 g/mol. The presence of the dipropylamino group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor functions. It may interact with various kinases and other signaling molecules pivotal in disease pathways. The compound's structure allows it to bind with high affinity to these targets, resulting in significant therapeutic effects.
Anticancer Activity
Recent studies have demonstrated that compounds similar to 2-(dipropylamino)-9-methyl exhibit notable anticancer properties. For instance:
- Case Study : A study on thiazolidinone derivatives showed that these compounds induced apoptosis in cancer cell lines through both extrinsic and intrinsic signaling pathways . The mechanism involved the modulation of cellular pathways that lead to programmed cell death.
- In Vivo Studies : Research on thioxothiazolidin derivatives indicated their effectiveness against transplantable mouse tumors, showcasing antiangiogenic effects that inhibit tumor growth through the disruption of blood supply .
Antibacterial Activity
The compound has also shown promising antibacterial activity:
- In Vitro Studies : Similar thiazolidin derivatives exhibited antibacterial effects against both Gram-positive and Gram-negative bacteria. These compounds demonstrated activities exceeding those of standard antibiotics like ampicillin by 10–50 times .
- Minimum Inhibitory Concentration (MIC) : The most active compounds had MIC values ranging from 0.004 to 0.03 mg/mL against sensitive bacterial strains .
Anti-inflammatory Effects
Anti-inflammatory properties have been observed in related thiazolidin compounds:
- Mechanism : These compounds reduce pro-inflammatory markers such as reactive oxygen species (ROS) and nitric oxide (NO) levels in macrophage cell lines .
Comparative Analysis
To better understand the biological activity of 2-(dipropylamino)-9-methyl compared to similar compounds, the following table summarizes key features:
Compound Name | Structural Features | Biological Activity |
---|---|---|
9-Methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one | Morpholinyl group | Different receptor interactions |
2-(4-benzylpiperazin-1-yl)-9-methyl | Piperazine ring | Altered pharmacokinetics |
9-Methyl-[Z]-[(4-Oxo -3-propyl -2-thioxo -1,3-thiazolidin -5 -ylidene)methyl]-2-{[3-(propan -2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin -4-one | Similar thiazolidinone moiety | Variations in side chain affect activity |
Properties
Molecular Formula |
C22H28N4O2S2 |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(dipropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H28N4O2S2/c1-5-10-24(11-6-2)19-16(14-17-21(28)26(12-7-3)22(29)30-17)20(27)25-13-8-9-15(4)18(25)23-19/h8-9,13-14H,5-7,10-12H2,1-4H3/b17-14- |
InChI Key |
DXHZYFKQDDWUJN-VKAVYKQESA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N(CCC)CCC)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N(CCC)CCC)SC1=S |
Origin of Product |
United States |
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